molecular formula C14H18N2O2 B14040551 Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate

Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate

Cat. No.: B14040551
M. Wt: 246.30 g/mol
InChI Key: ZXHQWOAQDFXOKW-JSGCOSHPSA-N
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Description

Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.31 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate typically involves the reaction of benzylamine with a suitable bicyclic precursor under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate is used in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies related to reaction mechanisms and catalysis.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved .

Comparison with Similar Compounds

Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate can be compared with other similar compounds, such as:

    3-Azabicyclo[3.1.1]heptanes: These compounds have a similar bicyclic structure but differ in the size and arrangement of the rings.

    Bicyclo[3.1.1]heptanes: These compounds are used to mimic the fragment of meta-substituted benzenes in biologically active compounds.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

benzyl N-[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]carbamate

InChI

InChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-14-8-12(14)6-7-15-10-14/h1-5,12,15H,6-10H2,(H,16,17)/t12-,14-/m0/s1

InChI Key

ZXHQWOAQDFXOKW-JSGCOSHPSA-N

Isomeric SMILES

C1CNC[C@@]2([C@@H]1C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CNCC2(C1C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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